Cas no 537713-58-9 ([1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)-)

[1,1'-Biphenyl]-2-carboxylic acid, 4-chloro-4'-(trifluoromethyl)- is a biphenyl derivative featuring a carboxylic acid group at the 2-position and substituents of chloro and trifluoromethyl at the 4- and 4'-positions, respectively. This compound is valued for its structural rigidity and electronic properties, making it a useful intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and trifluoromethyl groups enhances its reactivity in cross-coupling reactions, while the carboxylic acid moiety allows for further functionalization. Its biphenyl core contributes to stability, and the electron-withdrawing effects of the substituents can influence binding interactions in bioactive molecules. Suitable for use in research and industrial applications requiring precise molecular modifications.
[1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- structure
537713-58-9 structure
商品名:[1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)-
CAS番号:537713-58-9
MF:C14H8O2F3Cl
メガワット:300.66
CID:3170453
PubChem ID:18545478

[1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- 化学的及び物理的性質

名前と識別子

    • [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)-
    • 4-Chloro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
    • XXSHBNQCUNSXFZ-UHFFFAOYSA-N
    • SCHEMBL6492505
    • 537713-58-9
    • インチ: InChI=1S/C14H8ClF3O2/c15-10-5-6-11(12(7-10)13(19)20)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20)
    • InChIKey: XXSHBNQCUNSXFZ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 300.0164917Da
  • どういたいしつりょう: 300.0164917Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 37.3Ų

[1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011000512-250mg
4-Chloro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
537713-58-9 97%
250mg
$470.40 2023-09-01
Alichem
A011000512-500mg
4-Chloro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
537713-58-9 97%
500mg
$823.15 2023-09-01
Alichem
A011000512-1g
4-Chloro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid
537713-58-9 97%
1g
$1475.10 2023-09-01

[1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- 関連文献

[1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)-に関する追加情報

Introduction to [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- (CAS No. 537713-58-9)

[1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- (CAS No. 537713-58-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, featuring a biphenyl core with carboxylic acid and chloro-trifluoromethyl substituents, exhibits promising characteristics for various applications, particularly in the development of advanced materials and bioactive molecules.

The biphenyl moiety is a well-known scaffold in medicinal chemistry, often utilized for its ability to enhance molecular stability and bioavailability. The presence of a carboxylic acid group at the 2-position of the biphenyl ring introduces a polar functionality, which can be exploited for interactions with biological targets. Furthermore, the chloro and trifluoromethyl groups at the 4 and 4'-positions respectively, add electronic and steric effects that can modulate the compound's reactivity and binding affinity.

Recent research has highlighted the potential of this compound in the design of novel therapeutic agents. The combination of electron-withdrawing groups such as the trifluoromethyl moiety and electron-donating groups like the carboxylic acid can create a molecule with balanced lipophilicity and polarity, making it an attractive candidate for drug development. Studies have demonstrated that such structural features can improve metabolic stability and reduce susceptibility to enzymatic degradation, thereby enhancing the compound's pharmacokinetic profile.

In materials science, [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- has shown promise as a building block for advanced polymers and liquid crystals. The rigid biphenyl core provides structural integrity, while the functional groups allow for tailored interactions with other molecular components. This has led to investigations into its use as an intermediate in the synthesis of high-performance materials with applications in electronics, optoelectronics, and coatings.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the chloro and trifluoromethyl groups necessitates specialized methodologies to ensure high yield and purity. Advances in synthetic chemistry have enabled more efficient routes to these complex molecules, making them more accessible for industrial applications.

One of the most compelling aspects of [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- is its versatility in medicinal chemistry. Researchers have explored its potential as a lead compound for various therapeutic areas, including oncology, inflammation, and infectious diseases. The structural motifs present in this molecule allow for diverse modifications, enabling the creation of libraries of derivatives with tailored biological activities.

The role of computational chemistry in designing and optimizing this compound cannot be overstated. Molecular modeling techniques have been instrumental in predicting the behavior of [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- both in isolation and within complex biological systems. These simulations help guide synthetic efforts by providing insights into molecular interactions and potential binding modes.

In conclusion, [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4-CHLORO-4'-(TRIFLUOROMETHYL)- (CAS No. 537713-58-9) represents a fascinating example of how structural complexity can lead to functional diversity. Its applications span across pharmaceuticals and advanced materials, driven by its unique combination of electronic and steric properties. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is likely to grow.

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